2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

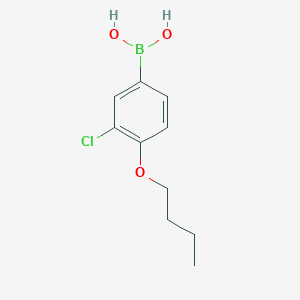

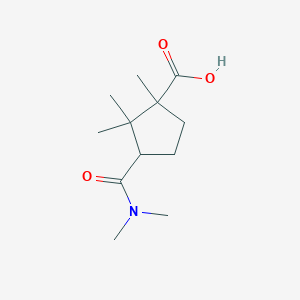

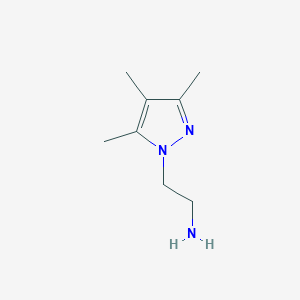

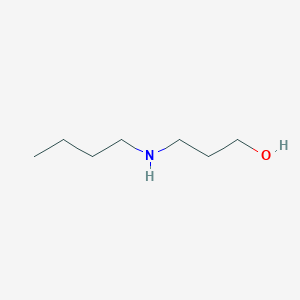

“2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine” is a chemical compound with the empirical formula C8H15N3 . It is a solid substance . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine” is 153.22 . The SMILES string representation of the molecule isCc1nn(C)c(C)c1CCN . Physical And Chemical Properties Analysis

“2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine” is a solid substance . It is highly soluble in water and other polar solvents .Scientific Research Applications

Antileishmanial Activity

Compounds bearing the pyrazole moiety, such as 2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine , have been studied for their potential in treating leishmaniasis. Research indicates that these compounds exhibit significant in vitro antipromastigote activity, with some derivatives showing activity levels that surpass standard drugs like miltefosine and amphotericin B .

Antimalarial Efficacy

In addition to antileishmanial properties, pyrazole derivatives are also being evaluated for their antimalarial effects. Studies involving in vivo models have shown that certain pyrazole compounds can effectively suppress Plasmodium berghei infections, which is a promising step towards new antimalarial agents .

Molecular Docking Studies

The molecular structure of pyrazole derivatives allows them to fit well into the active sites of target proteins. Molecular docking studies have justified the potent antileishmanial activity of these compounds due to their desirable fitting pattern and lower binding free energy in the LmPTR1 pocket .

Synthesis Methodologies

The synthesis of pyrazole derivatives, including 2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine , has been optimized through various methods. One notable approach is the one-pot solvent-free synthesis under microwave irradiation, which offers an environmentally friendly and efficient production process .

Pharmacological Effects

Pyrazole-bearing compounds are known for their diverse pharmacological effects. They have been applied in clinical practice for treating diseases with antitumor, anti-proliferative, and anti-inflammatory properties. Their role as nitric oxide carriers and in antibacterial and antiviral therapies is also well-documented .

Ligand for Metallic Complexes

Due to their unique molecular structure, pyrazole derivatives can act as ligands to generate metallic complexes. These complexes have potential applications in various fields, including material sciences and chemical genetics research .

Safety and Hazards

properties

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-7(2)10-11(5-4-9)8(6)3/h4-5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVMGQKKGYOOEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424622 |

Source

|

| Record name | SBB010340 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine | |

CAS RN |

773052-15-6 |

Source

|

| Record name | SBB010340 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)